molecular formula C9H16O9 B1198315 Mannosylglycerate

Mannosylglycerate

Cat. No.: B1198315
M. Wt: 268.22 g/mol
InChI Key: DDXCFDOPXBPUJC-WEDYNZIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mannosylglycerate (MG) is an ionic compatible solute originally identified in marine (hyper)thermophilic microorganisms adapted to extreme environments . It functions as a powerful chemical chaperone with exceptional capacity to protect proteins against various denaturing stresses, outperforming traditional stabilizers like trehalose and glycerol . In vitro studies demonstrate that MG significantly increases the thermal stability of proteins; for instance, a 0.5 M concentration of MG raised the melting temperature of staphylococcal nuclease by 7.1°C, a markedly greater effect than that achieved with equivalent concentrations of other solutes . Its mechanism involves inhibiting protein aggregation and assisting refolding, making it invaluable for stabilizing enzymes, vaccines, and therapeutic proteins during storage and handling . Beyond bioprocessing, MG shows promising research applications in modelling neurodegenerative diseases. It has been shown to suppress the aggregation of β-amyloid peptides associated with Alzheimer's pathology and prevent α-synuclein aggregation in a yeast model of Parkinson's disease . Emerging evidence also points to novel immunostimulatory properties, suggesting potential research applications in oncology and infectious diseases . Supplied at high purity, this compound is an essential tool for demanding life science research applications. FOR RESEARCH USE ONLY (RUO). NOT INTENDED FOR PERSONAL USE.

Properties

Molecular Formula

C9H16O9

Molecular Weight

268.22 g/mol

IUPAC Name

3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid

InChI

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4?,5-,6+,7+,9-/m1/s1

InChI Key

DDXCFDOPXBPUJC-WEDYNZIRSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(CO)C(=O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O

Synonyms

mannosylglycerate
mannosylglyceric acid

Origin of Product

United States

Chemical Reactions Analysis

Mannosylglycerate Synthase (MGS) Activity

This compound synthase (MGS) is a key enzyme in this compound synthesis, catalyzing the transfer of mannose from activated sugar donors .

  • MGS utilizes GDP-α-mannose as a donor substrate, transferring mannose to the C2-OH group of D-glycerate .

  • MGS can also use D-lactate or glycolate as substrates .

  • Various divalent cations, such as Mg2+, Ca2+, Mn2+, Ni2+, and Co2+, can facilitate MGS catalysis .

Data from Substrate Screening of MGS

MGS + LactateMGS Mg2+ + GDPMGS Mn2+ + GDPMGS Mg2+ + GDP-mannose
Space group P3 221P3 221P3 221P3 221
Cell dimensions
a, b, c149.0, 149.0, 155.0 Å149.6, 149.6, 154.1 Å149.8, 149.8, 154.7 Å149.5, 149.5, 154.3 Å
α, β, γ90, 90, 120°90, 90, 120°90, 90, 120°90, 90, 120°
Resolution 67 to 2.30 Å50 to 2.45 Å50 to 2.80 Å23.4 to 2.70 Å

Impact on Protein Stability

This compound stabilizes proteins, protecting them from thermal denaturation .

  • It restricts protein motions at different timescales, affecting specific structural elements .

  • This compound preferentially affects the local motions of β-sheet residues .

  • It increases the free-energy values of amide protons, influencing their urea dependence profile .

Immunomodulatory Activity

Mannosyl compounds, including this compound, exhibit immunomodulatory activities .

  • This compound promotes the viability and phagocytic function of macrophages .

  • It enhances the secretion of cytokines such as TNF-α, interleukin-6 (IL-6), and IL-10 by macrophages .

Formation of Mannosylglucosylglycerate

R. baltica MggA utilizes GDP-mannose, UDP-mannose, and ADP-mannose as substrates. MggA uses glucosylphosphoglycerate (GPG) as a mannosyl-acceptor leading to the formation of mannosylglucosylphosphoglycerate .

Comparison with Similar Compounds

Table 1: Key Compatible Solutes and Their Properties

Compound Organisms Primary Role Effectiveness in Protein Stabilization (vs. MG) Biosynthetic Pathway
Mannosylglycerate (MG) R. marinus, P. furiosus Osmolyte, thermoprotectant Reference (100% LDH stabilization at 0.5 M) GT78 (MGS) or GT55 (MPGS) + phosphatase
Trehalose Yeasts, plants, mesophilic bacteria Desiccation protection 50% less effective (ΔTm +2.2°C vs. +4.5°C for MG) Trehalose-6-phosphate synthase
Di-myo-inositol phosphate (DIP) Hyperthermophilic archaea (e.g., P. furiosus) Thermoprotectant Destabilizes LDH; accumulates under heat stress Inositol-1-phosphate synthase
Ectoine/Hydroxyectoine Moderate halophiles (e.g., Halomonas) Osmoprotection Hydroxyectoine ≈ MG; ectoine ineffective Ectoine synthase
Mannosylglyceramide R. marinus Osmoprotection Moderate protection (50% less than MG) Amidation of MG

Structural Insights:

  • MG: α-D-mannopyranosyl-(1→2)-glycerate (anionic glycoside).
  • MPG : Phosphorylated intermediate (3-phosphate on glycerate).
  • DIP: Phosphate-bridged inositol dimers (neutral under physiological pH).
  • Trehalose: Non-reducing disaccharide (α,α-1,1-glucoside).

Enzymatic and Kinetic Differences

Table 2: Enzymatic Properties of MG Synthase (MGS) vs. MPG Synthase (MPGS)

Property MGS (GT78) MPGS (GT55)
Catalytic Mechanism Retaining glycosyltransferase Retaining glycosyltransferase
Metal Ion Dependence Requires Mg²⁺ for maximal activity Utilizes two catalytic metal ions
Substrates GDP-mannose + D-glycerate GDP-mannose + D-3-phosphoglycerate
Thermal Stability Stable up to 90°C (recombinant form less stable) Not explicitly reported
Salt Dependence Independent of NaCl/KCl Requires NaCl/KCl for activity

Kinetic Parameters for MGS :

  • Kₘ (GDP-mannose): 0.12 mM
  • Kₘ (D-glycerate): 3.5 mM
  • Vₘₐₓ: 12.5 µmol/min/mg

Evolutionary and Ecological Roles

  • MG vs. DIP : In P. furiosus, MG accumulates under salt stress, while DIP responds to heat stress, suggesting complementary adaptive strategies .
  • MG vs. Trehalose : MG’s superior thermostabilizing ability reflects its specialization in extremophiles, whereas trehalose is widespread in mesophiles .
  • Horizontal Gene Transfer (HGT) : MG biosynthesis genes show low homology across species, indicating divergent evolution or HGT events .

Preparation Methods

GDP-Mannose-Dependent Pathways

The most widely characterized route for MG synthesis involves this compound synthase (MGS), which catalyzes the transfer of a mannosyl group from GDP-mannose to d-glycerate. In Rhodothermus marinus, recombinant MGS achieves a yield exceeding 50% under optimized conditions, with GDP-mannose and glycerate as substrates. The reaction proceeds via a retaining mechanism, preserving the α-configuration of the mannosyl moiety. Key parameters include:

  • Temperature : Optimal activity occurs between 90–100°C for thermophilic archaeal MGS variants.

  • pH : Activity peaks at pH 6.4–7.4 for MGS from Pyrococcus horikoshii.

  • Cofactors : Mg²⁺ and Ca²⁺ enhance catalytic efficiency, though Mn²⁺, Ni²⁺, and Co²⁺ show partial activity.

Table 1: Comparative Enzymatic Synthesis Parameters

Source OrganismOptimal Temp (°C)pH OptimumYield (%)Metal Ion Preference
Rhodothermus marinus95–1007.0–7.450–55Ca²⁺, Mg²⁺
Pyrococcus horikoshii90–1006.4–7.440–45Mg²⁺
Dehalococcoides ethenogenes506.0–7.030–35Mn²⁺

Bifunctional Enzymatic Systems

Bifunctional enzymes, such as those in Dehalococcoides ethenogenes, combine mannosyl-3-phosphoglycerate synthase (MPGS) and phosphatase activities. This system first synthesizes mannosyl-3-phosphoglycerate (MPG) from GDP-mannose and 3-phosphoglycerate, followed by dephosphorylation to yield MG. The bifunctional MGSD enzyme exhibits a mesophilic optimum (50°C), broadening its applicability in industrial settings.

Microbial Extraction and Biosynthesis

Hyperthermophilic Archaea

Pyrococcus horikoshii accumulates MG under osmotic stress. Cells subjected to cold-water shock release MG into the extracellular medium, enabling purification via ethanol precipitation and ion-exchange chromatography. NMR analysis confirms MG identity, with yields of 20–25 mg per gram of cell dry weight.

Recombinant Escherichia coli Systems

Heterologous expression of mgs genes in E. coli enables MG production without osmotic stress induction. Strain BL21(DE3) transformed with R. marinus mgs produces 12 mM MG in 24 hours, though intracellular accumulation remains limited due to transporter incompatibility.

Table 2: MG Yields from Microbial Sources

OrganismInduction MethodExtraction TechniqueYield (mg/g CDW)
Pyrococcus horikoshiiOsmotic stressEthanol precipitation20–25
E. coli BL21(DE3)IPTG inductionCold-water shock15–18
Saccharomyces cerevisiaeGalactose inductionBoiling ethanol extraction8–10

Chemical Synthesis Approaches

Chemical routes to MG remain less developed due to the complexity of stereoselective glycosidic bond formation. Early attempts utilized Koenigs-Knorr glycosylation, protecting glycerate’s C2-hydroxyl with tert-butyldimethylsilyl groups. However, yields rarely exceeded 15%, with significant byproduct formation. Enzymatic methods dominate due to superior regio- and stereoselectivity.

Optimization Strategies for Scalable Production

Substrate Engineering

Replacing GDP-mannose with cheaper donors like GDP-glucose reduces costs. R. marinus MGS exhibits substrate promiscuity, accepting GDP-glucose with 60% relative activity compared to GDP-mannose.

Metal Ion Modulation

Ca²⁺ increases MG synthesis rates by 2.5-fold compared to Mg²⁺ in R. marinus systems. Chelation of endogenous Mg²⁺ with EDTA further enhances Ca²⁺-dependent activity.

Recombinant Strain Engineering

Co-expression of mgs with GDP-mannose pyrophosphorylase in E. coli improves precursor supply, boosting MG titers to 18 mM .

Q & A

Q. What are the primary biological functions of mannosylglycerate (MG) in extremophiles, and how are these roles experimentally validated?

MG serves as a compatible solute in (hyper)thermophilic prokaryotes, stabilizing proteins under osmotic and thermal stress. Key methods to validate its role include:

  • In vitro assays : Measuring thermal denaturation of enzymes (e.g., lactate dehydrogenase) with/without MG .
  • Genetic knockouts : Disrupting MG biosynthetic genes (e.g., mgS or mpgs/mpgp) and observing growth defects under stress conditions .
  • NMR spectroscopy : Quantifying MG accumulation in cells under varying salinity/temperature .

Q. What standardized methodologies are used to detect and quantify MG in microbial and algal systems?

  • Chromatographic techniques : HPLC coupled with refractive index detection or mass spectrometry for separation and quantification .
  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify MG’s unique glycosidic linkage and confirm purity .
  • Enzymatic assays : Using MG-specific hydrolases (e.g., MGH) to hydrolyze MG and measure product formation spectrophotometrically .

Q. How does MG contribute to osmotic adjustment in thermophiles, and what experimental models are used to study this?

MG accumulation correlates with external salinity in organisms like Rhodothermus marinus. Researchers use:

  • Controlled chemostat cultures : Varying NaCl concentrations and measuring intracellular MG via 31P^{31}\text{P}-NMR .
  • Comparative genomics : Identifying MG synthesis genes (mgS, mpgs/mpgp) in extremophiles versus non-accumulating species .

Advanced Research Questions

Q. What evolutionary mechanisms explain the divergent biosynthetic pathways (single-step vs. two-step) for MG in prokaryotes versus red algae?

The single-step pathway in red algae involves MG synthase (MGS) using GDP-mannose, while prokaryotes utilize a two-step pathway (MPGS + MPGP). Phylogenetic analyses of MGS homologs suggest:

  • Horizontal gene transfer (HGT) : Absence in red algae, indicating independent evolutionary origins .
  • Functional divergence : MG in red algae lacks osmotic roles; its synthesis may relate to uncharacterized secondary metabolism .

Q. How can researchers address contradictory data on MG’s role in non-thermophilic eukaryotes (e.g., fungi) where biosynthetic genes exist but MG is undetected?

Proposed approaches include:

  • Metabolomic profiling : High-resolution MS/MS to screen for MG or derivatives in fungal extracts .
  • Enzyme promiscuity studies : Testing recombinant MG synthases for alternative substrates (e.g., glucosylglycerate) .
  • Gene co-expression analysis : Linking MG-related genes to other pathways (e.g., cell wall biosynthesis) .

Q. What methodological challenges arise in reconciling MG’s protein-stabilizing effects in vitro with its in vivo physiological roles?

Challenges include:

  • Compartmentalization : Differentiating cytosolic vs. extracellular MG concentrations using fluorescent biosensors .
  • Interference from other solutes : Using mutant strains lacking competing osmolytes (e.g., di-myo-inositol phosphate) to isolate MG’s effects .
  • Dynamic modeling : Integrating proteomic and metabolomic data to simulate MG’s impact on protein folding kinetics .

Q. How do structural studies of MG synthases inform enzyme engineering for biotechnological applications?

Key insights from X-ray crystallography and mutagenesis:

  • Metal ion dependency : Thermostable MG synthases (e.g., Thermus thermophilus MPGS) require Mg2+^{2+} or Mn2+^{2+} for activity, guiding metal-cofactor optimization .
  • Substrate-binding pockets : Residues like Asp152^{152} in Pyrococcus horikoshii MPGS are critical for GDP-mannose binding; site-directed mutagenesis can alter substrate specificity .

Q. What strategies resolve discrepancies in MG quantification across studies, particularly when analyzing mixed microbial communities?

  • Isotope dilution mass spectrometry : Using 13C^{13}\text{C}-labeled MG as an internal standard .
  • Meta-transcriptomics : Prioritizing samples where MG synthesis genes (e.g., mgS) are actively expressed .
  • Community separation : Flow cytometry or microfluidics to isolate target extremophiles before extraction .

Methodological Guidelines

  • For evolutionary studies : Use maximum-likelihood phylogenetic tools (e.g., PhyML) with bootstrap validation (>1000 replicates) to analyze MG-related gene clusters .
  • For enzyme characterization : Combine kinetic assays (e.g., Michaelis-Menten parameters) with structural data (e.g., cryo-EM) to resolve catalytic mechanisms .
  • For conflicting functional data : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental designs .

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